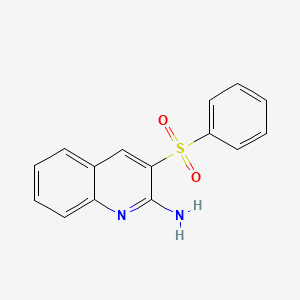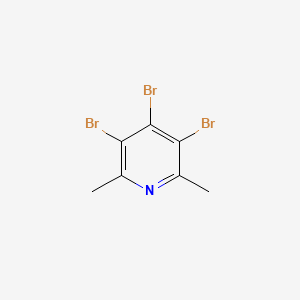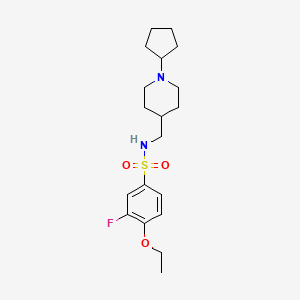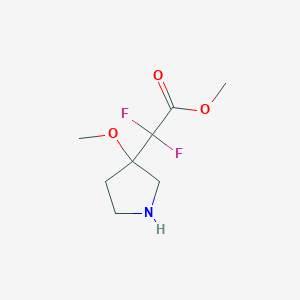
3-(Phenylsulfonyl)-2-quinolinamine
Vue d'ensemble
Description
“3-(Phenylsulfonyl)-2-quinolinamine” suggests a quinoline structure (a type of aromatic heterocyclic compound) with a phenylsulfonyl group attached at the 3rd position and an amine group at the 2nd position. Quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds. The phenylsulfonyl group is a common functional group in organic chemistry, known for its ability to act as a protecting group and its use in various chemical reactions .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, which is a fused ring structure combining a benzene ring and a pyridine ring. The phenylsulfonyl group would be attached at one of the carbon atoms of the quinoline structure, and the amine group at another .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenylsulfonyl and amine groups. The phenylsulfonyl group can participate in various reactions such as sulfonylation and desulfonylation reactions . The amine group, being a common functional group in organic chemistry, is known to participate in a wide range of reactions, including alkylation, acylation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the phenylsulfonyl and amine groups. These groups could influence properties such as polarity, solubility, melting point, and boiling point .Applications De Recherche Scientifique
3-(Phenylsulfonyl)-2-quinolinamine: A Comprehensive Analysis of Scientific Research Applications:
Medicinal Chemistry
3-(Phenylsulfonyl)-2-quinolinamine, as a derivative of 2-sulfonylquinolines, exhibits diverse biological activities and serves as an important building block for complex molecules. These compounds have been shown to possess antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory properties, and even potential anti-COVID-19 activity .
Synthesis of Novel Compounds
The unique structure of 3-(Phenylsulfonyl)-2-quinolinamine allows for its use in the synthesis of new materials with significant antiviral applications towards diseases like COVID-19 . It also plays a role in the one-pot synthesis approach for creating spirooxindole-based phenylsulfones .
Biological Research
In biological research, 2-sulfonylquinolines are utilized for their potential biological activities and valuable synthetic utilities. They are important in the study of cell signaling pathways and enzyme inhibition due to their ability to interact with various biological targets .
Functional Materials
Quinolines are widely present in functional materials due to their aromatic character and strong dipole moment. The sulfonyl group in 3-(Phenylsulfonyl)-2-quinolinamine could enhance these properties, making it useful in the development of advanced materials with specific electronic or photonic characteristics .
Environmental Science
Sulfonyl compounds have applications in environmental science, particularly in the detoxification and clearance of foreign toxic substances from the body. This property can be extrapolated to environmental cleanup efforts where such compounds could be used to neutralize or remove pollutants .
Organic Synthesis
The compound’s sulfonyl group acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. This makes it an essential reagent in organic synthesis laboratories .
Pharmaceutical Development
Sulfonamide derivatives like 3-(Phenylsulfonyl)-2-quinolinamine are crucial in the development of new drugs due to their wide range of pharmacological activities. They are involved in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Advanced Drug Delivery Systems
The structural features of sulfonyl compounds enable them to be used in advanced drug delivery systems. Their stability and hydrogen bonding ability make them suitable candidates for designing drug carriers that can improve the efficacy and specificity of therapeutic agents .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with specific proteins or enzymes within the cell
Mode of Action
It’s known that similar compounds often work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and ultimately influence the behavior of the cell. The exact mechanism of how 3-(Phenylsulfonyl)-2-quinolinamine interacts with its targets remains to be elucidated.
Biochemical Pathways
It’s known that similar compounds can influence various cellular pathways, leading to downstream effects
Pharmacokinetics
It’s known that similar compounds often have specific pharmacokinetic properties that influence their bioavailability
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRCNBOULJLYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332388 | |
| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861386-01-8 | |
| Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)



![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)





![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)
![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)